GPR35 Antagonism Selectivity: A Negative Screening Result Differentiating from Agonist-Prone Sulfonylmorpholine Scaffolds
In a primary screening assay for GPR35 antagonism, 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide was classified as inactive [1]. This contrasts with numerous morpholine-4-sulfonyl-containing acetamides and benzamides that have been identified as GPR35 agonists [2]. The ortho-methylenesulfonylmorpholine benzyl architecture thus appears to disfavor GPR35 agonism, a property that may be advantageous in phenotypic screening cascades where GPR35-driven off-target signaling must be minimized.
| Evidence Dimension | GPR35 Antagonism Activity |
|---|---|
| Target Compound Data | Inactive (no detectable antagonism) |
| Comparator Or Baseline | Multiple morpholine-4-sulfonyl phenylacetamides reported as GPR35 agonists in the literature |
| Quantified Difference | Qualitative (active vs. inactive); specific fold-selectivity not calculable from this single-point screen |
| Conditions | GPR35 antagonism primary assay; Ca²⁺ release readout (ECBD Database) |
Why This Matters
A negative GPR35 result provides a selectivity filter for researchers seeking to avoid confounding GPR35-mediated effects in cell-based assays, unlike many commercially available morpholine-sulfonyl analogs.
- [1] ECBD / Sildrug Database. EOS90738: 2-chloro-N-({2-[(morpholine-4-sulfonyl)methyl]phenyl}methyl)acetamide. GPR35 Antagonism Assay. View Source
- [2] Divorty N, Mackenzie AE, Nicklin SA, Milligan G. G protein-coupled receptor 35 (GPR35): emerging potential as a therapeutic target. Pharmacol Ther. 2017;179:96-110. (Review citing morpholine-sulfonyl agonists). View Source
